molecular formula C24H19N3O3 B11060179 1-methyl-2-oxo-N-phenyl-3-[(phenylcarbonyl)amino]-1,2-dihydroquinoline-4-carboxamide

1-methyl-2-oxo-N-phenyl-3-[(phenylcarbonyl)amino]-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11060179
M. Wt: 397.4 g/mol
InChI Key: NMYDYSNODNYPSE-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-phenyl-3-[(phenylcarbonyl)amino]-1,2-dihydroquinoline-4-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a phenyl group, and a carboxamide group

Preparation Methods

The synthesis of 1-methyl-2-oxo-N-phenyl-3-[(phenylcarbonyl)amino]-1,2-dihydroquinoline-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent acylation with phenyl isocyanate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-methyl-2-oxo-N-phenyl-3-[(phenylcarbonyl)amino]-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-methyl-2-oxo-N-phenyl-3-[(phenylcarbonyl)amino]-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-phenyl-3-[(phenylcarbonyl)amino]-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The pathways involved include the inhibition of signal transduction pathways that are crucial for cell growth and survival .

Comparison with Similar Compounds

1-methyl-2-oxo-N-phenyl-3-[(phenylcarbonyl)amino]-1,2-dihydroquinoline-4-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

3-benzamido-1-methyl-2-oxo-N-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H19N3O3/c1-27-19-15-9-8-14-18(19)20(23(29)25-17-12-6-3-7-13-17)21(24(27)30)26-22(28)16-10-4-2-5-11-16/h2-15H,1H3,(H,25,29)(H,26,28)

InChI Key

NMYDYSNODNYPSE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)NC(=O)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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